

Understanding the Mass Spectrum of Azelnidipine D7: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mass spectrum of **Azelnidipine D7**, a deuterated internal standard essential for the accurate quantification of the antihypertensive drug Azelnidipine in complex biological matrices. This document outlines the predicted mass spectral characteristics of **Azelnidipine D7**, a proposed fragmentation pathway, and a comprehensive experimental protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Data Presentation

The quantitative data presented below is based on the known molecular formula of **Azelnidipine D7** (C₃₃H₂₇D₇N₄O₆) and the observed fragmentation patterns of Azelnidipine.[1] The exact mass of the deuterated fragments is predicted based on the likely position of the deuterium labels on the isopropyl group, as suggested by available chemical information.

Table 1: Predicted Mass Spectral Data for Azelnidipine D7



Analyte	Molecular Formula	Predicted Monoisotopic Mass [M]	Predicted [M+H]+ (m/z)	Key Predicted Fragment Ions (m/z)
Azelnidipine	СззНз4N4O6	582.25	583.26	167.09, 342.18, 496.20
Azelnidipine D7	СззН27D7N4O6	589.30	590.30	167.09, 342.18, 503.24

Table 2: Representative LC-MS/MS Parameters for Azelnidipine Analysis

Parameter	Value	Reference
Chromatographic Column	C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)	[2][3]
Mobile Phase	Acetonitrile and 10mM Ammonium Formate with 0.1% Formic Acid in Water	[3][4]
Flow Rate	0.2 - 0.4 mL/min	[4]
Injection Volume	5 - 20 μL	[3][4]
Ionization Mode	Electrospray Ionization (ESI), Positive	[2][3]
MS Detection	Multiple Reaction Monitoring (MRM)	[2]
MRM Transition (Azelnidipine)	583.3 → 167.2	[2]
MRM Transition (Predicted for Azelnidipine D7)	590.3 → 503.2	

Experimental Protocols

The following is a representative experimental protocol for the analysis of Azelnidipine and its internal standard, **Azelnidipine D7**, in a biological matrix such as human plasma. This protocol



is a composite based on several published methods.[2][3][4][5]

- 1. Sample Preparation: Protein Precipitation
- To 100 μL of plasma sample, add 20 μL of Azelnidipine D7 internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- 2. Liquid Chromatography
- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).
- Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A suitable gradient should be developed to ensure the separation of Azelnidipine from endogenous plasma components. A typical gradient might start at 30% B, ramp up to 90% B, hold, and then return to initial conditions for equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 10 μL.
- 3. Mass Spectrometry
- Instrument: A triple quadrupole mass spectrometer.



- Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.
- Ion Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150 °C

Desolvation Temperature: 400 °C

Desolvation Gas Flow: 800 L/hr

• Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

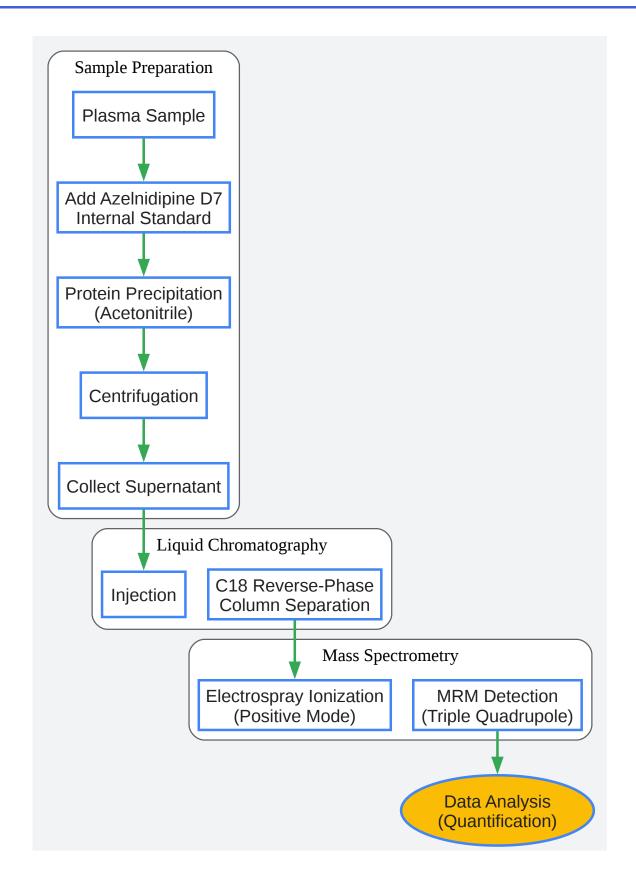
Azelnidipine: Q1: 583.3 m/z, Q3: 167.2 m/z.[2]

Azelnidipine D7 (Predicted): Q1: 590.3 m/z, Q3: 503.2 m/z.

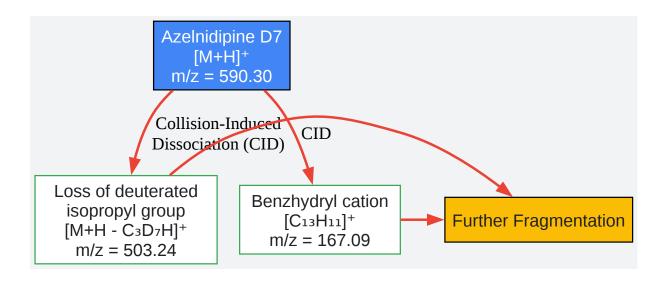
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of **Azelnidipine D7**.









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References

- 1. hexonsynth.com [hexonsynth.com]
- 2. A liquid chromatography-tandem mass spectrometric assay for the antihypertensive agent azelnidipine in human plasma with application to clinical pharmacokinetics studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of azelnidipine by LC-ESI-MS and its application to a pharmacokinetic study in healthy Chinese volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Azelnidipine | C33H34N4O6 | CID 65948 PubChem [pubchem.ncbi.nlm.nih.gov]
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